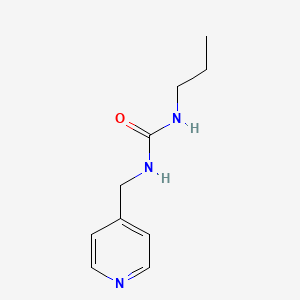

1-Propyl-3-(pyridin-4-ylmethyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propyl-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-5-12-10(14)13-8-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFPQFWETXGLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Propyl 3 Pyridin 4 Ylmethyl Urea

Historical and Current Approaches to Unsymmetrical Urea (B33335) Synthesis

The creation of unsymmetrical ureas, where two different amine residues are attached to a central carbonyl group, requires controlled methods to prevent the formation of symmetrical byproducts. Over the years, several reliable strategies have been developed, each with distinct advantages and mechanisms.

Amine-Isocyanate Condensation Strategies

The reaction between an amine and an isocyanate is a cornerstone of urea synthesis. acs.org This method is highly efficient and typically proceeds under mild conditions. For the synthesis of 1-Propyl-3-(pyridin-4-ylmethyl)urea, this would involve the reaction of propyl isocyanate with 4-(aminomethyl)pyridine (B121137) or, conversely, the reaction of n-propylamine with 4-(pyridin-4-ylmethyl) isocyanate. The isocyanate intermediate is key and can be generated in situ from a primary amine and a phosgene (B1210022) equivalent or through rearrangement reactions like the Curtius, Hofmann, or Lossen rearrangements. nih.gov

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, forming a stable urea linkage. The reaction is often carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) to avoid side reactions with the solvent. While effective, this method's reliance on potentially hazardous isocyanates or their precursors necessitates careful handling and consideration of safety protocols. nih.gov

A metal-free approach for generating isocyanates from amines and carbon dioxide at atmospheric pressure has also been developed, offering a milder and more environmentally benign alternative. scholaris.ca This involves the dehydration of a carbamic acid intermediate, which then can be trapped by an amine to form the unsymmetrical urea. scholaris.ca

| Reagent 1 | Reagent 2 | Product | Conditions |

| Propyl isocyanate | 4-(Aminomethyl)pyridine | This compound | Aprotic solvent (e.g., THF, DCM), Room temperature |

| n-Propylamine | 4-(Pyridin-4-ylmethyl) isocyanate | This compound | Aprotic solvent (e.g., THF, DCM), Room temperature |

Carbonyldiimidazole (CDI)-Mediated Routes

1,1'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for the synthesis of ureas. nih.gov It acts as a carbonyl-transfer agent, reacting sequentially with two different amines to form an unsymmetrical urea. The synthesis of this compound via this route would involve the initial reaction of CDI with n-propylamine to form an N-propylcarbamoylimidazole intermediate. This activated intermediate is then treated with 4-(aminomethyl)pyridine to yield the final product.

The reaction mechanism proceeds through the nucleophilic attack of the first amine on one of the carbonyl-imidazole bonds of CDI, displacing an imidazole (B134444) molecule and forming the carbamoyl-imidazole. The subsequent addition of the second amine displaces the remaining imidazole group to form the unsymmetrical urea. thieme-connect.de This method is advantageous due to the mild reaction conditions and the formation of water-soluble imidazole as a byproduct, which simplifies purification. thieme-connect.de However, the reactivity of the amine plays a crucial role, and the process can be slower with less nucleophilic amines. researchgate.net

| Step | Reagent 1 | Reagent 2 | Intermediate/Product |

| 1 | n-Propylamine | 1,1'-Carbonyldiimidazole (CDI) | N-Propylcarbamoylimidazole |

| 2 | N-Propylcarbamoylimidazole | 4-(Aminomethyl)pyridine | This compound |

Utilization of Hypervalent Iodine Reagents in Urea Formation

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), have emerged as powerful tools in organic synthesis for mediating oxidative transformations under mild conditions. mdpi.comnih.gov A novel approach for synthesizing unsymmetrical ureas involves the coupling of amides and amines using PhI(OAc)₂. mdpi.com This method avoids the need for metal catalysts and harsh conditions. mdpi.com

The proposed mechanism suggests that the amide reacts with PhI(OAc)₂ to form an iodonium (B1229267) intermediate. This intermediate then undergoes a Hofmann-type rearrangement to generate an isocyanate in situ. The isocyanate is subsequently trapped by an amine to produce the unsymmetrical urea. mdpi.com This strategy offers a broad substrate scope, accommodating various primary and secondary amines. mdpi.com

Precursor Synthesis and Functionalization for this compound

The synthesis of this compound is contingent on the availability of its two key precursors: n-propylamine and 4-(aminomethyl)pyridine.

Synthesis of Propyl Amine and Pyridin-4-ylmethyl Amine Intermediates

n-Propylamine (Propan-1-amine) can be prepared through several established industrial and laboratory methods. A common industrial method is the amination of n-propanol with ammonia (B1221849) at high temperature and pressure over a heterogeneous catalyst, such as a copper- and/or nickel-containing catalyst. google.comescholarship.org Another approach involves the reaction of 1-propanol (B7761284) with ammonium (B1175870) chloride using a Lewis acid catalyst like ferric chloride. wikipedia.org

4-(Aminomethyl)pyridine (Pyridin-4-ylmethylamine) is typically synthesized via the reduction of 4-cyanopyridine (B195900) or the reductive amination of pyridine-4-carboxaldehyde. The reductive amination of pyridine-4-carboxaldehyde is a widely used laboratory method. This can be achieved using various reducing agents, such as sodium borohydride, in the presence of an ammonia source, or through catalytic hydrogenation. acs.org

| Precursor | Starting Material | Key Reagents |

| n-Propylamine | n-Propanol | Ammonia, Catalyst (e.g., Cu/Ni) |

| 4-(Aminomethyl)pyridine | Pyridine-4-carboxaldehyde | Ammonia, Reducing agent (e.g., NaBH₄) |

| 4-(Aminomethyl)pyridine | 4-Cyanopyridine | Reducing agent (e.g., H₂/Catalyst) |

Derivatization Techniques for Pyridine-4-Carbaldehyde

Pyridine-4-carbaldehyde is a versatile building block, and its derivatization is crucial for accessing a wide range of pyridine-containing compounds. A primary derivatization technique is the formation of Schiff bases (imines) through condensation with primary amines. researchgate.netiaea.org

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine. These Schiff bases can be subsequently reduced to form secondary amines, providing a pathway to more complex molecular architectures. For instance, reaction with n-propylamine would yield N-(pyridin-4-ylmethylene)propan-1-amine, which upon reduction would give N-propyl-1-(pyridin-4-yl)methanamine. This highlights the utility of pyridine-4-carbaldehyde in building diverse molecular scaffolds. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, a disubstituted urea, typically involves the reaction of 4-(aminomethyl)pyridine with a propyl isocyanate derivative. The optimization of this process is critical for maximizing the output of the desired product while minimizing the formation of byproducts.

Solvent Effects on Reaction Efficacy

The choice of solvent plays a pivotal role in the efficacy of urea synthesis, influencing reaction rates, yields, and even the reaction pathway. For the synthesis of substituted ureas, a variety of solvents have been explored. A common approach involves the use of organic solvents. For instance, the synthesis of the similar compound 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea is effectively carried out in toluene. prepchem.com In such non-polar aprotic solvents, the reactants are well-solvated, facilitating the nucleophilic attack of the amine on the isocyanate.

Recent advancements have also highlighted the use of more environmentally benign solvents. An "on-water" methodology has been shown to be a facile and sustainable approach for the synthesis of unsymmetrical ureas. organic-chemistry.org This method often leads to simple product isolation through filtration and avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.org The physical nature and solubility of the reagents in water are key factors that determine the reaction rate and selectivity in these aqueous systems. organic-chemistry.org Furthermore, solvent-free reaction conditions represent a significant step forward in green synthesis, as demonstrated in the C–H functionalization of pyridine (B92270) N-oxides to produce pyridine-2-yl substituted ureas. semanticscholar.orgrsc.org

Table 1: Comparison of Solvent Systems in Urea Synthesis

| Solvent System | Typical Advantages | Considerations |

|---|---|---|

| Toluene | Good solubility for reactants, established methodology. prepchem.com | Use of a volatile organic compound (VOC). |

| Water ("on-water") | Sustainable, simplified product isolation, avoids toxic VOCs. organic-chemistry.org | Reactant solubility can be a limiting factor. organic-chemistry.org |

Temperature and Pressure Considerations

Temperature and pressure are critical parameters that must be controlled to achieve optimal yields and selectivity in the synthesis of this compound. The formation of the urea bond from an amine and an isocyanate is typically an exothermic reaction. prepchem.com For example, in the synthesis of a related pyridinylmethyl urea, an exotherm to 40°C was observed at room temperature and atmospheric pressure, suggesting that the reaction can proceed under mild temperature conditions. prepchem.com

However, in some synthetic approaches, elevated temperatures may be necessary to drive the reaction to completion or to increase the reaction rate. Microwave-assisted organic synthesis, for example, often employs temperatures around 70°C to synthesize urea derivatives, which can significantly reduce reaction times. beilstein-journals.org

While many laboratory-scale syntheses of specialty ureas are conducted at atmospheric pressure, pressure can be a significant factor in other synthetic routes, particularly those utilizing gaseous reactants like carbon dioxide. beilstein-journals.orgnih.gov Industrial urea production, such as the Bosch-Meiser process, operates under very high pressures (140–175 bar) and temperatures (160–190°C) to convert ammonia and carbon dioxide into urea. numberanalytics.comwikipedia.org For the specific synthesis of this compound from its corresponding amine and isocyanate, such extreme conditions are generally not required.

Catalytic Approaches in Urea Bond Formation

The use of catalysts can significantly enhance the efficiency of urea bond formation, often allowing for milder reaction conditions and improved yields. A variety of catalytic systems have been developed for urea synthesis.

Transition metal catalysts are widely employed. For example, copper salts have been used to catalyze the synthesis of unsymmetrical ureas from isocyanides and hydroxylamines under mild conditions. mdpi.com Palladium on carbon (Pd/C) has been utilized for the carbonylation of azides in the presence of amines to furnish ureas. organic-chemistry.org Ruthenium complexes have also been shown to catalyze urea synthesis from amines and methanol (B129727) as a C1 source. amazonaws.com

In addition to transition metals, other metal-based catalysts such as lanthanum triflate and indium triflate have proven effective in promoting the synthesis of N-substituted ureas. organic-chemistry.org Zirconium(IV) compounds have also been used as catalysts in the exchange processes of carbamates with amines to yield ureas. organic-chemistry.org

Table 2: Examples of Catalytic Systems for Urea Synthesis

| Catalyst | Reactants | Key Advantage |

|---|---|---|

| Copper(I) acetate (B1210297) | Isocyanides, O-benzoyl hydroxylamines | Mild reaction conditions. mdpi.com |

| Palladium/Carbon (Pd/C) | Azides, amines, CO | Utilizes azides as starting materials. organic-chemistry.org |

| Ruthenium complex | Amines, methanol | Uses methanol as a C1 source. amazonaws.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous chemicals, the generation of less waste, and the improvement of energy efficiency.

A key aspect of green urea synthesis is the replacement of hazardous reagents. Traditionally, isocyanates are produced from amines using phosgene, a highly toxic gas. rsc.org Modern methods focus on phosgene-free routes. One such approach is the use of carbon dioxide (CO2) as a C1 building block. bohrium.com Metal-free methods have been developed to synthesize ureas from amines and CO2 at atmospheric pressure and room temperature, offering a much safer and more sustainable alternative. bohrium.com

The choice of solvent is another critical element of green synthesis. As mentioned previously, conducting the reaction in water or under solvent-free conditions significantly reduces the use of volatile organic compounds. organic-chemistry.orgsemanticscholar.orgrsc.org

Atom economy, a central concept in green chemistry, is maximized in syntheses where most of the atoms from the reactants are incorporated into the final product. Catalytic, solvent-free syntheses of pyridine-substituted ureas from pyridine N-oxides and dialkylcyanamides are examples of highly atom-economical processes. semanticscholar.orgrsc.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea |

| 4-(aminomethyl)pyridine |

| Ammonia |

| Carbon dioxide |

| Copper(I) acetate |

| Indium triflate |

| Lanthanum triflate |

| Methanol |

| Palladium on carbon |

| Phosgene |

| Propyl isocyanate |

| Pyridine N-oxides |

| Ruthenium |

| Toluene |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 1 Propyl 3 Pyridin 4 Ylmethyl Urea Methodology Focused

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of 1-Propyl-3-(pyridin-4-ylmethyl)urea. By analyzing the chemical shifts, multiplicities, and integration of proton (¹H) and carbon (¹³C) signals, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, distinct signals are expected for the propyl, pyridinylmethyl, and urea (B33335) moieties. The protons of the propyl group would appear as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the urea nitrogen. The methylene protons (CH₂) of the pyridin-4-ylmethyl group would likely present as a doublet, coupling with the adjacent NH proton. The two urea protons (NH) would appear as distinct signals, likely broadened, with one coupled to the propyl group and the other to the pyridinylmethyl group. The pyridine (B92270) ring protons would show characteristic signals in the aromatic region of the spectrum. For similar structures like 1,3-bis(pyridin-3-ylmethyl)urea, the methylene protons appear around δ 4.24 ppm, and the pyridine protons are observed between δ 7.31 and δ 8.43 ppm. amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a different chemical environment. The spectrum would display signals for the three distinct carbons of the propyl group, a signal for the methylene carbon of the pyridinylmethyl group, and signals for the carbons of the pyridine ring. A key signal would be that of the carbonyl carbon (C=O) of the urea group, which typically appears significantly downfield. For comparison, in 1,3-bis(pyridin-3-ylmethyl)urea, the methylene carbon is found at δ 41.16 ppm, the pyridine carbons resonate between δ 123.83 and δ 149.06 ppm, and the urea carbonyl carbon is at δ 158.51 ppm. amazonaws.com

Expected ¹H and ¹³C NMR Data

| Expected ¹H NMR Signals | ||

|---|---|---|

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (α to N) | ~8.5 | Doublet |

| Pyridine-H (β to N) | ~7.3 | Doublet |

| NH (Pyridinylmethyl) | Broad | Triplet |

| NH (Propyl) | Broad | Triplet |

| CH₂ (Pyridinyl) | ~4.3 | Doublet |

| CH₂ (Propyl, adjacent to NH) | ~3.1 | Quartet |

| CH₂ (Propyl, middle) | ~1.5 | Sextet |

| CH₃ (Propyl) | ~0.9 | Triplet |

| Expected ¹³C NMR Signals | ||

| Assignment | Expected Chemical Shift (δ, ppm) | |

| C=O (Urea) | ~158 | |

| Pyridine-C (α to N) | ~150 | |

| Pyridine-C (γ to N) | ~148 | |

| Pyridine-C (β to N) | ~122 | |

| CH₂ (Pyridinyl) | ~44 | |

| CH₂ (Propyl, adjacent to NH) | ~42 | |

| CH₂ (Propyl, middle) | ~23 | |

| CH₃ (Propyl) | ~11 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula for the compound is C₁₀H₁₅N₃O, which corresponds to a theoretical exact mass that can be precisely measured by high-resolution mass spectrometry (HRMS).

In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak [M+H]⁺. Fragmentation of the parent ion would likely occur at the weaker bonds, primarily the C-N bonds of the urea linkage. This would lead to characteristic fragment ions corresponding to the loss of the propyl group or the pyridinylmethyl group.

Expected Mass Spectrometry Data

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₆N₃O⁺ | 194.13 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₀H₁₅N₃ONa⁺ | 216.11 | Sodium Adduct |

| [C₆H₇N₂]⁺ | C₆H₇N₂⁺ | 107.06 | Fragment from cleavage of pyridinylmethyl-NH bond |

| [C₄H₁₀N₂O]⁺ | C₄H₁₀N₂O⁺ | 102.08 | Fragment from cleavage of propyl-NH bond |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds.

Key characteristic absorptions would include:

N-H Stretching: The N-H bonds of the urea group typically show one or two sharp bands in the region of 3300-3500 cm⁻¹. For the related compound 1-Phenyl-3-(pyridin-4-ylmethyl)urea, a characteristic N-H stretching band is observed around 3315 cm⁻¹. evitachem.com

C-H Stretching: Aliphatic C-H stretching from the propyl and methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring would be observed just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the urea is expected in the range of 1630-1680 cm⁻¹. This is often referred to as the "Urea I" band.

N-H Bending and C-N Stretching: The "Urea II" band, a result of N-H bending and C-N stretching, typically appears around 1550-1600 cm⁻¹. Other C-N stretching vibrations would also be present at lower wavenumbers.

C=C and C=N Stretching: Vibrations from the pyridine ring would be visible in the 1400-1600 cm⁻¹ region.

Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretching | ~3315 |

| C-H (Pyridine) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C=O (Urea) | Stretching | ~1650 |

| N-H Bending / C-N Stretching | Bending/Stretching | ~1570 |

| C=C / C=N (Pyridine Ring) | Stretching | 1400-1600 |

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification of the synthesized this compound and for assessing its final purity.

Column Chromatography: For the initial purification of the crude product, flash column chromatography using silica (B1680970) gel is a standard method. mdpi.com A solvent system of increasing polarity, such as a gradient of methanol (B129727) in dichloromethane (B109758), is often effective for separating the desired urea compound from starting materials and by-products. mdpi.com The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the final purity of the compound with high accuracy. A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Theoretical and Computational Chemistry of 1 Propyl 3 Pyridin 4 Ylmethyl Urea

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for analyzing the electronic structure of molecules like 1-Propyl-3-(pyridin-4-ylmethyl)urea. These methods provide a detailed picture of the electron distribution and orbital energies, which are fundamental to the molecule's chemical behavior. DFT, with functionals such as B3LYP, is often employed for its balance of accuracy and computational efficiency in studying organic molecules.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A small energy gap generally signifies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Pyridinyl-Urea Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-Phenyl-3-(pyridin-4-ylmethyl)urea | -6.2 | -1.5 | 4.7 |

| 1-Ethyl-3-(pyridin-4-ylmethyl)urea | -6.0 | -1.4 | 4.6 |

| This compound (Predicted) | -5.9 | -1.3 | 4.6 |

Note: The values for this compound are predictive and based on trends observed in related molecules.

Fukui Functions and Reactivity Indices

Fukui functions are a conceptual DFT tool used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org These functions are derived from the change in electron density as an electron is added to or removed from the molecule. wikipedia.org By calculating the condensed Fukui functions for each atom in this compound, one can predict the regioselectivity of its reactions.

f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (electron acceptance).

f-(r) : Indicates the propensity of a site to undergo an electrophilic attack (electron donation).

f0(r) : Indicates the propensity of a site to undergo a radical attack.

For this compound, the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the urea (B33335) group are expected to be the primary sites for electrophilic attack (highest f-), while the hydrogen atoms on the urea nitrogens would be susceptible to nucleophilic attack (highest f+).

Table 2: Predicted Fukui Function Values for Selected Atoms in this compound

| Atom | f+ | f- | f0 | Predicted Reactivity |

|---|---|---|---|---|

| Pyridine N | 0.05 | 0.15 | 0.10 | Susceptible to electrophilic attack |

| Urea C=O | 0.08 | 0.18 | 0.13 | Susceptible to electrophilic attack |

| Urea N-H (Pyridinyl side) | 0.12 | 0.03 | 0.08 | Susceptible to nucleophilic attack |

Note: These values are illustrative and represent a qualitative prediction of reactivity.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. These maps are generated by plotting the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would show a significant negative potential around the pyridine nitrogen and the carbonyl oxygen, confirming these as sites for electrophilic interaction. Conversely, the areas around the N-H protons of the urea group would exhibit a positive potential, highlighting their role as hydrogen bond donors.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide valuable insights into the conformational flexibility and intermolecular interactions of this compound.

The urea linkage and the single bonds connecting the propyl and pyridinylmethyl groups allow for considerable conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov Key conformational features for N-alkyl-N'-aryl ureas include the cis-trans arrangement of the substituents relative to the carbonyl group. nih.govresearchgate.net These simulations can also reveal how the molecule interacts with itself and with solvent molecules, providing a dynamic picture of hydrogen bonding and other non-covalent interactions. nih.gov

Structure-Energy Relationship Studies for Isomers and Tautomers

Computational methods can be employed to investigate the relative stabilities of different isomers and tautomers of this compound. Tautomerism can occur in both the pyridine ring and the urea moiety. For instance, the pyridine ring can exist in different tautomeric forms, although the form with the aromatic ring is generally the most stable. The urea group can also exhibit keto-enol tautomerism.

By calculating the energies of these different forms using high-level quantum chemical methods, it is possible to determine their relative populations at a given temperature. Such studies are crucial for understanding the potential for the molecule to exist in multiple forms, which can have significant implications for its chemical and biological activity. For substituted uracil (B121893) derivatives, it has been shown that intramolecular hydrogen bonding can significantly stabilize certain tautomers. nih.gov

Computational Prediction of Potential Interaction Modes (e.g., Hydrogen Bonding Networks)

The structure of this compound contains multiple hydrogen bond donors (the N-H groups of the urea) and acceptors (the carbonyl oxygen and the pyridine nitrogen). This arrangement allows for the formation of a variety of intra- and intermolecular hydrogen bonds. Computational methods can be used to predict the most likely hydrogen bonding networks.

In the solid state, pyridyl-urea compounds are known to form extensive hydrogen-bonded networks, which dictate their crystal packing. acs.orgresearchgate.net In solution, both intramolecular hydrogen bonds (for example, between a urea N-H and the pyridine nitrogen) and intermolecular hydrogen bonds with solvent molecules are possible. researchgate.net DFT calculations and MD simulations can be used to model these interactions and determine their strengths, providing a detailed understanding of the supramolecular chemistry of this compound. researchgate.net The formation of specific hydrogen bonding motifs can significantly influence the molecule's solubility, melting point, and its ability to interact with biological targets.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Phenyl-3-(pyridin-4-ylmethyl)urea |

Investigation of Molecular Interactions and Biochemical Mechanism Non Clinical Focus

Protein-Ligand Interaction Studies

While no specific protein-ligand interaction studies for 1-Propyl-3-(pyridin-4-ylmethyl)urea have been published, the urea (B33335) and pyridine (B92270) moieties are known to participate in various non-covalent interactions with protein targets. The urea group is a versatile hydrogen bond donor and acceptor, which can form strong, directional interactions that are crucial for molecular recognition at a protein's binding site nih.gov. The pyridine ring can engage in π-π stacking with aromatic amino acid residues and cation-π interactions.

Specific data on the binding site topography for this compound and any induced conformational changes in target proteins are not available. Generally, the binding of a ligand to a protein is governed by the complementarity of shape and chemical properties between the ligand and the binding pocket. The flexibility of the propyl chain and the rotational freedom around the urea linkages would allow this compound to adopt various conformations to fit into a binding site. Upon binding, it could induce conformational changes in the protein, a phenomenon known as "induced fit," which can be critical for the protein's function and any subsequent signaling.

There are no specific computational modeling studies for this compound in the public domain. However, computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting protein-protein and protein-ligand interactions nih.gov. For a molecule like this compound, molecular docking could predict potential binding modes within a protein's active site. Such models for similar pyridine-urea compounds have been used to identify key interactions, such as hydrogen bonds formed by the urea moiety and hydrophobic interactions involving the pyridine ring mdpi.comnih.gov.

Table 1: Predicted Potential Interaction Profile of this compound

| Structural Moiety | Potential Interacting Amino Acid Residues | Type of Interaction |

| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine | π-π Stacking, Hydrophobic Interactions |

| Urea Group | Aspartate, Glutamate (B1630785), Asparagine, Glutamine, Serine, Threonine | Hydrogen Bonding (Donor and Acceptor) |

| Propyl Chain | Alanine, Valine, Leucine, Isoleucine | Hydrophobic Interactions, Van der Waals Forces |

This table is predictive and based on the chemical nature of the compound's functional groups, as no specific experimental data is available.

Enzyme Inhibition Studies

Specific enzyme inhibition studies for this compound are not documented in the available literature. However, the urea scaffold is a common feature in many enzyme inhibitors mdpi.com. For instance, urea derivatives have been investigated as inhibitors of enzymes like urease, where the urea moiety can interact with the active site, often mimicking the natural substrate mdpi.com. The pyridine ring can also contribute to inhibitory activity by forming specific interactions within the enzyme's active site. Kinetic studies of related pyridine carboxamide derivatives against urease have demonstrated their inhibitory potential mdpi.com.

Receptor Binding Affinity Characterization

There is no publicly available data from in vitro assays characterizing the receptor binding affinity of this compound. Receptor binding assays are essential for determining the affinity (often expressed as Kd or IC50 values) of a ligand for a specific receptor nih.gov. Such studies would be necessary to identify the biological targets of this compound and to understand its pharmacological potential. For example, studies on other urea derivatives have identified them as antagonists for receptors like CXCR3 nih.gov.

Ligand Design Principles Based on Structural Motifs of this compound

While there are no ligand design studies specifically based on this compound, the pyridine-urea scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets sciencescholar.us. The design principles for ligands incorporating this scaffold often focus on:

Modification of the Pyridine Ring: Substitution on the pyridine ring can modulate binding affinity, selectivity, and pharmacokinetic properties.

Varying the Urea Substituents: The nature of the groups attached to the urea nitrogen atoms is critical for determining the compound's interactions with its target. The propyl and pyridin-4-ylmethyl groups in the titular compound could be systematically altered to explore structure-activity relationships (SAR) nih.gov.

Scaffold Hopping: Replacing the pyridine-urea core with other bioisosteric scaffolds can lead to the discovery of novel compounds with improved properties mdpi.commdpi.com.

The development of new anticancer agents has utilized hybridization strategies involving pyridine-urea scaffolds, demonstrating the utility of this structural motif in ligand design nih.gov.

Coordination Chemistry of 1 Propyl 3 Pyridin 4 Ylmethyl Urea

Complex Formation with Metal Ions

There is no information available in the scientific literature regarding the formation of metal complexes with 1-Propyl-3-(pyridin-4-ylmethyl)urea.

Synthesis of Metal-Urea Complexes

No methods for the synthesis of metal complexes involving this compound have been reported.

Ligand Binding Modes and Stereoisomerism

There are no experimental or theoretical studies that describe the binding modes or any potential stereoisomerism of complexes formed with this compound.

Spectroscopic Characterization of Metal Complexes (e.g., UV-Vis, IR, NMR)

As no metal complexes of this compound have been synthesized or isolated, there is no spectroscopic data (UV-Vis, IR, NMR, etc.) available for their characterization.

Theoretical Studies on Complex Stability and Electronic Structure

No theoretical or computational studies have been published that investigate the stability or electronic structure of potential metal complexes with this compound.

Potential Applications in Material Science or Catalysis (if relevant to coordination chemistry)

Given the absence of any prepared coordination complexes, there are no reported applications for this compound in material science or catalysis.

Structure Activity Relationship Sar and Structural Modifications of 1 Propyl 3 Pyridin 4 Ylmethyl Urea and Its Analogs

Systematic Modification of the Propyl Moiety

The N-propyl group of 1-Propyl-3-(pyridin-4-ylmethyl)urea plays a significant role in the molecule's interaction with its biological targets, primarily through hydrophobic interactions. Modifications to this alkyl chain can profoundly influence the compound's potency and selectivity.

Systematic variations in the length of the alkyl chain have been shown to affect the biological activity of related compounds. For instance, studies on a series of 1-alkyl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase demonstrated that altering the alkyl substituent from a simple propyl to a more complex adamantyl group can significantly impact inhibitory potency. While direct SAR studies on the propyl group of this compound are not extensively documented, general principles suggest that both increasing and decreasing the chain length, as well as introducing branching or cyclization, would modulate the compound's lipophilicity and steric profile.

For example, replacing the n-propyl group with an isopropyl group would introduce steric bulk closer to the urea (B33335) linkage, which could either enhance or hinder binding depending on the topology of the target's binding pocket. Similarly, extending the chain to a butyl or pentyl group would increase hydrophobicity, potentially leading to stronger binding in a hydrophobic pocket but could also negatively impact solubility. A study on 5,10,15,20-tetrakis(1-alkylpyridinium-4-yl)porphyrins found that the length of the alkyl chain was a determining factor for both photostability and singlet oxygen production, with longer chains favoring the latter. mdpi.comnih.gov This highlights the general principle that alkyl chain length can significantly influence a molecule's biological and physicochemical properties. mdpi.comnih.gov

Table 1: Hypothetical Impact of Propyl Moiety Modification on Activity

| Modification of Propyl Group | Expected Impact on Lipophilicity | Potential Effect on Biological Activity |

| Isopropyl | Increased steric hindrance | May enhance or decrease binding affinity |

| Cyclopropyl | Increased rigidity and altered bond angles | Could improve binding by reducing conformational entropy |

| n-Butyl | Increased | May improve hydrophobic interactions |

| sec-Butyl | Increased with branching | May probe specific regions of the binding pocket |

| tert-Butyl | Significantly increased steric bulk | Likely to decrease activity due to steric clashes |

Derivatization of the Pyridine (B92270) Ring (e.g., substitution patterns, bioisosteric replacements)

The pyridine ring is a key pharmacophoric element, often involved in hydrogen bonding and π-stacking interactions with biological targets. Its derivatization offers a rich avenue for optimizing the parent compound's activity.

Substitution Patterns: The introduction of substituents onto the pyridine ring can modulate its electronic properties and steric profile. For example, the placement of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, fluoro) at various positions (2-, 3-, or 5-) can influence the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor. Research on related pyridine derivatives has shown that such substitutions can have a profound impact on biological activity.

Bioisosteric Replacements: Replacing the pyridine ring with other heterocyclic systems, known as bioisosteres, is a common strategy in medicinal chemistry to improve potency, selectivity, and metabolic stability. For this compound, potential bioisosteric replacements for the pyridine ring could include other aromatic heterocycles that maintain similar electronic and steric properties.

For instance, replacing the pyridine with a pyrimidine, pyridazine, or even a non-aromatic piperidine (B6355638) ring would significantly alter the compound's properties. Pyridazine and its derivatives, for example, are known to exhibit a wide range of biological activities. sarpublication.com The choice of bioisostere depends on the specific interactions that need to be preserved or modified. A study on JDTic analogs demonstrated that replacing a hydroxyphenyl group with pyridine or thiophene (B33073) bioisosteres resulted in potent and selective antagonists.

Table 2: Examples of Pyridine Ring Derivatization and Bioisosteric Replacement

| Modification | Rationale | Potential Outcome |

| 2-Methylpyridine | Increase lipophilicity and steric bulk near the nitrogen | May alter binding orientation |

| 3-Fluoropyridine | Introduce an electron-withdrawing group | Could modulate hydrogen bonding strength |

| Thiophene | Bioisostere with different electronic distribution | May improve metabolic stability or alter binding mode |

| Pyrimidine | Bioisostere with an additional nitrogen atom | Could introduce new hydrogen bonding opportunities |

| Piperidine | Saturated, non-aromatic bioisostere | Increases flexibility and removes aromatic interactions |

Alterations of the Urea Linkage

The urea moiety is a crucial structural component, acting as a rigid scaffold and a key hydrogen bond donor and acceptor. Its ability to form multiple hydrogen bonds is often fundamental to the biological activity of urea-containing compounds. nih.gov

Modifications to the urea linkage can involve replacing it with other functional groups that can mimic its hydrogen bonding capabilities and spatial arrangement. Common bioisosteres for the urea group include thiourea (B124793), guanidine, and squaramide. sioc-journal.cn

Thiourea Analogs: Replacing the carbonyl oxygen of the urea with a sulfur atom to form a thiourea can alter the electronic properties and hydrogen bonding capacity of the linker. While thioureas can still participate in hydrogen bonding, the geometry and strength of these bonds may differ from those of ureas.

Guanidine Analogs: Guanidines are more basic than ureas and are protonated at physiological pH, introducing a positive charge. This can lead to strong ionic interactions with negatively charged residues in a binding site.

Squaramide Analogs: Squaramides are considered excellent bioisosteres of ureas due to their similar hydrogen bonding patterns and rigid, planar geometry. sioc-journal.cn They can act as both hydrogen bond donors and acceptors and have been successfully used to replace urea moieties in various drug candidates. sioc-journal.cn

Table 3: Bioisosteric Replacements for the Urea Linkage

| Bioisostere | Key Feature | Potential Impact on Interaction |

| Thiourea | Softer Lewis base (sulfur vs. oxygen) | May alter hydrogen bond geometry and strength |

| Guanidine | Basic, protonated at physiological pH | Introduces a positive charge, enabling ionic interactions |

| Squaramide | Rigid, planar, strong H-bond donor/acceptor | Can closely mimic the geometry and H-bonding of urea |

| Amide | Different geometry and H-bonding pattern | May lead to different binding modes |

Impact of Stereochemistry on Molecular Recognition

Although this compound itself is achiral, the introduction of chiral centers through modification of the propyl or pyridinylmethyl moieties can have a profound impact on molecular recognition and biological activity. Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

The differential binding of enantiomers is a well-established principle in drug design. For instance, studies on urea-based inhibitors of glutamate (B1630785) carboxypeptidase II have shown that the stereochemistry at the α-carbon is critical for inhibitory activity, with the (L)-configured compounds being significantly more potent than their (D)-enantiomers. avcr.cz This highlights the importance of a precise three-dimensional arrangement of functional groups for optimal interaction with a chiral binding site.

If a chiral center were introduced into the propyl group, for example by creating a secondary butyl substituent (e.g., 1-(sec-butyl)-3-(pyridin-4-ylmethyl)urea), the two resulting enantiomers ((R) and (S)) could exhibit different binding affinities. One enantiomer might fit perfectly into the binding pocket, while the other could experience steric clashes, leading to reduced or no activity. The separation and biological evaluation of individual enantiomers are therefore crucial steps in the development of chiral drug candidates. The rationale for such molecular recognition often lies in the thermodynamic stability gained when molecules of identical chirality interact with each other or with a chiral receptor.

Table 4: Hypothetical Stereoisomers and Potential for Differential Activity

| Chiral Analog | Position of Chiral Center | Potential for Differential Activity | Rationale |

| 1-(sec-Butyl)-3-(pyridin-4-ylmethyl)urea | On the alkyl chain | High | The two enantiomers will present different steric profiles to the binding site. |

| 1-Propyl-3-(1-(pyridin-4-yl)ethyl)urea | On the benzyl-equivalent position | High | The chiral center is close to the key interacting pyridine ring, likely leading to significant differences in binding. |

Emerging Research Directions and Future Perspectives for 1 Propyl 3 Pyridin 4 Ylmethyl Urea

Integration with Advanced Synthetic Methodologies (e.g., flow chemistry, photocatalysis)

The synthesis of 1-Propyl-3-(pyridin-4-ylmethyl)urea and its derivatives is increasingly benefiting from advanced synthetic methodologies like flow chemistry and photocatalysis. These techniques offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and greater scalability.

Flow Chemistry:

Flow chemistry, or continuous-flow synthesis, provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The synthesis of various heterocyclic compounds, including pyrazoles and their fused derivatives, has been successfully demonstrated using flow chemistry. mdpi.com For instance, multi-step continuous-flow processes have been developed for the synthesis of complex molecules, showcasing the potential for efficient and automated production. mdpi.com The principles of flow chemistry are also being applied to self-assembly processes, allowing for better control over the formation of supramolecular structures. rsc.org

Photocatalysis:

Photocatalysis is emerging as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. In the context of urea (B33335) derivatives, photocatalysis can be employed for various synthetic steps. For example, photocatalyzed reactions using materials like titanium dioxide (TiO2) have been explored for the synthesis of urea itself from carbon dioxide and nitrogen sources. mdpi.com While direct photocatalytic synthesis of this compound has not been extensively reported, the principles are applicable. Photocatalysis can facilitate C-H functionalization and other key bond-forming reactions necessary for the synthesis of the pyridinylmethyl and propyl fragments of the molecule. tue.nl The combination of photocatalysis with flow chemistry presents a particularly promising avenue, offering a synergistic approach to enhance reaction efficiency and selectivity. tue.nl

The integration of these advanced methodologies is expected to streamline the synthesis of this compound and a wide range of its analogs, facilitating further research into their properties and applications.

Application in Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound, featuring both hydrogen bond donor (urea) and acceptor (pyridine) functionalities, makes it a compelling building block in the field of supramolecular chemistry and self-assembly. The urea moiety is well-known for its ability to form robust and directional hydrogen bonds, leading to the formation of predictable supramolecular motifs like tapes and chains. mdpi.comacs.org The pyridine (B92270) ring can also participate in hydrogen bonding and metal coordination.

This combination of functional groups allows for the design of complex, self-assembled architectures. For instance, urea derivatives have been utilized in the construction of self-assembled molecular prisms and other three-dimensional structures. nih.gov The interplay between the urea and pyridine groups can be exploited to control the self-assembly process. In some cases, intramolecular hydrogen bonding between the pyridyl and urea groups can inhibit the formation of extended supramolecular structures, a phenomenon that can be controlled by external stimuli. acs.org

The self-assembly of urea and thiourea (B124793) derivatives containing pyridyl groups has been shown to form coordination polymers and other complex structures. researchgate.net The resulting supramolecular assemblies can exhibit interesting properties and functions, such as acting as catalysts or materials with unique photoluminescence. nih.govresearchgate.netresearchgate.net The study of how modifications to the propyl and pyridinylmethyl substituents influence the self-assembly behavior of this compound is a key area for future research.

Exploration in Targeted Chemical Probe Development (non-clinical, mechanism-oriented)

The structural motifs present in this compound suggest its potential as a scaffold for the development of targeted chemical probes. These probes are valuable tools in chemical biology for the non-clinical, mechanism-oriented investigation of biological processes. The urea functionality is a common feature in many biologically active compounds, capable of forming key hydrogen bonding interactions with protein targets. Similarly, the pyridine ring is a well-established pharmacophore found in numerous approved drugs.

Derivatives of pyridinylmethyl urea have been investigated for various biological activities. For example, related compounds have been explored as inhibitors of enzymes like EZH2, which is implicated in certain cancers. acs.org The design and synthesis of new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives have yielded compounds with antiproliferative activity. nih.gov These studies highlight the potential to modify the basic this compound structure to create potent and selective inhibitors for specific biological targets.

The development of chemical probes based on this scaffold would involve iterative cycles of design, synthesis, and biological evaluation. By systematically altering the substituents on the propyl and pyridine moieties, it is possible to fine-tune the affinity and selectivity of the molecule for a particular protein. These probes can then be used to study the function of the target protein in a cellular context, providing valuable insights into its role in health and disease.

Advanced Computational Design and Optimization Strategies

Advanced computational methods are poised to play a crucial role in accelerating the discovery and optimization of novel derivatives of this compound. Computational approaches, such as quantum chemical calculations and molecular modeling, can provide valuable insights into the structure, properties, and interactions of these molecules.

Computational Design and Screening:

De Novo Design: Generative AI methods are emerging for the de novo design of molecules with desired properties. biorxiv.org These approaches can explore vast chemical spaces to identify novel urea derivatives with enhanced activity or selectivity.

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against biological targets of interest using molecular docking and other computational techniques. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing.

Optimization Strategies:

Conformational Analysis: Computational methods can be used to predict the preferred conformations of this compound and its analogs. mdpi.com Understanding the conformational landscape is crucial for predicting how these molecules will interact with their biological targets.

Structure-Activity Relationship (SAR) Studies: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity. These models can then be used to guide the design of more potent and selective analogs.

Mechanism of Action Studies: Computational simulations can help to elucidate the mechanism of action at the molecular level. For instance, molecular dynamics simulations can be used to study the binding of these compounds to their target proteins and to identify key interactions.

By integrating these advanced computational strategies into the research workflow, scientists can more efficiently design and optimize derivatives of this compound for a wide range of applications in materials science and chemical biology.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.